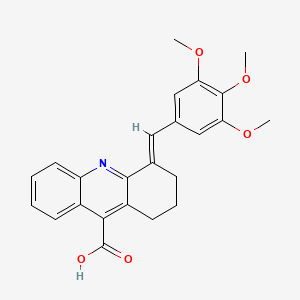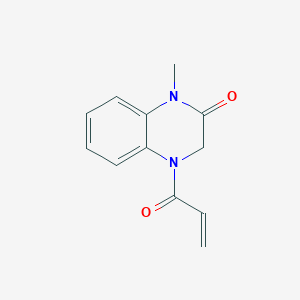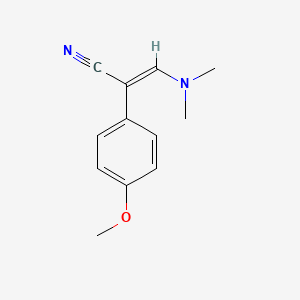
3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylonitrile derivatives often involves base-catalyzed Knoevenagel condensation reactions. For instance, a compound with a similar structure, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized using a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . Another example is the synthesis of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, which also utilized a base-catalyzed reaction involving 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile . These methods could potentially be adapted for the synthesis of "3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile."
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the Z/E isomerism of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, was investigated, revealing that the Z isomer is more stable due to strong intermolecular interactions . Similarly, the crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile exhibits inter and intramolecular hydrogen bonds . These findings suggest that "this compound" may also exhibit specific intermolecular interactions that could influence its stability and reactivity.
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives in various chemical reactions has been documented. For instance, a three-component reaction involving 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates showed molecular diversity, leading to the formation of different heterocyclic compounds . Additionally, a [3+2] cycloaddition reaction between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile resulted in the formation of cycloadducts . These studies indicate that "this compound" could participate in similar reactions, potentially leading to the synthesis of bioactive heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. For example, the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives were found to be affected by the nature of molecular packing in the solid state, with certain packing modes leading to improved fluorescence . The infrared spectra and ab initio force field calculations of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile revealed that the C≡C bond is strongly polarized, indicating a dual molecular and zwitterionic character . These properties are important for understanding the behavior of "this compound" in different environments and could be relevant for its applications in materials science or as a precursor for pharmaceuticals.
Applications De Recherche Scientifique
Spectroscopic Characteristics and Structure
- The structure of derivatives of 3,3-bis(dimethylamino)acrylonitrile, including cyano and methoxycarbonyl derivatives, has been studied through infrared spectra and ab initio force field calculations. These studies reveal a strong polarization of the C=C bond in the molecules, suggesting a dual molecular and zwitterionic character (Binev & Binev, 1997).
Crystal Structures and Isomerism
- Research on 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile reveals the crystal structures of its Z and E isomers, with studies including X-ray diffraction and density functional theory (DFT) quantum-chemical calculations. These findings are crucial for understanding the stability and intermolecular interactions in these isomers (Tammisetti et al., 2018).
Fluorescence Properties in Solid State
- Investigations into (dimethylamino)arylacrylonitrile derivatives have shown that the nature of molecular packing significantly affects their fluorescence properties in the solid state. This research is essential for understanding the photochemical behavior of these compounds (Percino et al., 2013).
Synthesis and Applications in Heterocycle Construction
- The synthesis of the E isomer of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile and the crystal structures of its E and Z isomers have been studied. This research contributes to the field of synthetic chemistry, especially in constructing bioactive heterocycles (Shinkre et al., 2008).
Discovery in Anthelmintic Research
- A study discovered acrylonitrile-containing molecules with significant lethality against Haemonchus contortus, highlighting the potential of these compounds in developing new anthelmintic drugs (Gordon et al., 2014).
Application in Ultrafiltration Membrane Development
- Research on the development of zwitterionic ultrafiltration membranes using acrylonitrile and sulfobetaine copolymers has shown improved antifouling properties. This application is significant for advancements in filtration technology (Sun et al., 2006).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-11(8-13)10-4-6-12(15-3)7-5-10/h4-7,9H,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLABNWECQGHOL-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)
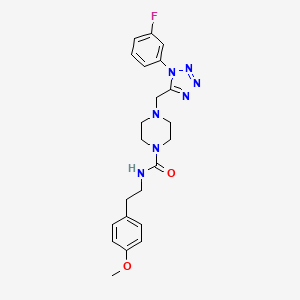
![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)
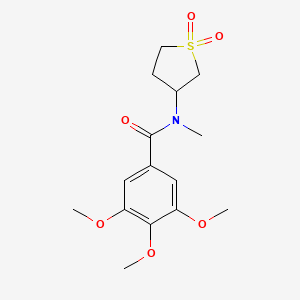

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

methylidene]amino}benzene](/img/structure/B2515844.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)
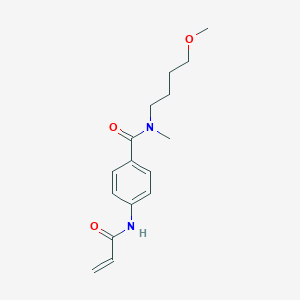

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
